molecular formula C13H9N3O3 B596891 2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one CAS No. 155513-83-0

2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one

Cat. No.: B596891
CAS No.: 155513-83-0
M. Wt: 255.233
InChI Key: YPGINLLFEVQFCS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a pyrazino-oxazinone core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrazine and oxazinone rings in its structure makes it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with a suitable oxazinone precursor. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one has several scientific research applications, including:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer, antibacterial, and antiviral compounds.

    Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-2,3-dihydrobenzo[e][1,3]oxazin-4-one: This compound shares a similar oxazinone core but differs in the substitution pattern and ring structure.

    2-Substituted 5-Hydroxypyrano[2,3-d][1,3]oxazine-4,7-diones: These compounds have a pyrano-oxazine core and exhibit different chemical and biological properties.

Uniqueness

2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one is unique due to its specific combination of pyrazine and oxazinone rings, which imparts distinct chemical reactivity and biological activity. Its versatility as a scaffold for drug development and material synthesis sets it apart from other similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)pyrazino[2,3-d][1,3]oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c1-18-9-4-2-8(3-5-9)12-16-11-10(13(17)19-12)14-6-7-15-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGINLLFEVQFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704569
Record name 2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155513-83-0
Record name 2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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